![molecular formula C7H16N2 B2810114 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine CAS No. 1909287-66-6](/img/structure/B2810114.png)
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine” is likely a cyclic amine, which means it contains a nitrogen atom in a ring structure. Amines are derivatives of ammonia and can act as bases . They are often involved in the formation of proteins and other biological compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . The exact method would depend on the starting materials and the specific structure of the final product.
Molecular Structure Analysis
The compound likely contains a cyclobutane ring, which is a four-membered carbon ring, with an aminomethyl (–CH2NH2) group and a dimethylamine (–N(CH3)2) group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions of the reaction.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties for “this compound” would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Direct Synthesis of Amides
The compound has been utilized in the synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3, demonstrating its role in facilitating direct amidation reactions. This process allows for the efficient production of amides with minimal racemization, highlighting its potential in the synthesis of N-protected amino acids and the formylation of amines with high yield. The simplicity of the purification process, avoiding aqueous workup or chromatography, underscores its utility in synthetic chemistry (Lanigan, Starkov, & Sheppard, 2013).
Synthesis of Key Intermediates in Drug Development
It plays a crucial role in the stereoselective synthesis of key intermediates for pharmaceuticals, such as premafloxacin, showcasing its application in developing methods for producing important drug intermediates. The described synthesis pathway includes asymmetric Michael addition and stereoselective alkylation, indicating its importance in the creation of compounds with potential veterinary applications (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Antiviral and Antitumoral Applications
Research has explored its derivatives for antiviral and antitumoral properties, specifically against respiratory syncytial and vaccinia viruses. The synthesis of cyclobutyl nucleoside analogues from this compound shows promising biological activity, indicating its potential in medicinal chemistry for developing new therapeutic agents (Hergueta, Fernández, López, Balzarini, & De Clercq, 2001).
Innovative Synthetic Methods
Its role in the efficient synthesis of 3-aminocyclobut-2-en-1-ones introduces new potential in the design of VLA-4 antagonists. This showcases the innovative use of this compound in developing synthetic methodologies that can lead to the discovery of new pharmacologically active compounds (Brand, de Candole, & Brown, 2003).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as cationic polymers target bacterial membranes . Another compound, a series of 3-aminomethyl 4-halogen benzoxaboroles, has been identified as inhibitors of Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . These targets play crucial roles in bacterial survival and replication.
Mode of Action
Similar compounds like cationic polymers interact with their targets by disrupting bacterial membranes, leading to bacterial death . The 3-aminomethyl 4-halogen benzoxaboroles inhibit the Mtb LeuRS, preventing protein synthesis in the bacteria .
Biochemical Pathways
The inhibition of mtb leurs by similar compounds would disrupt protein synthesis, affecting various downstream biochemical pathways essential for bacterial survival .
Result of Action
Similar compounds that inhibit mtb leurs can lead to the death of mtb bacteria due to the disruption of protein synthesis .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-3-6(4-7)5-8/h6-7H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFBUDMRUFCRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1909287-66-6 |
Source
|
Record name | rac-(1s,3s)-3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.